2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno[3,2-d]pyrimidine core and a trifluoromethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting from readily available precursors. One efficient route reported involves the synthesis of derivatives of the thieno3’,2’:4,5benzothieno[2,3-d]pyrimidine system with substituents in the bay region . The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenylacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-3-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-3,4-dihydro 1benzothieno[2,3-d]pyrimidin-1-ium bromide .
- Thieno 3’,2’:4,5benzothieno[2,3-d]pyrimidine derivatives .
Uniqueness
2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethylphenylacetamide moiety, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H12F3N3O2S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H12F3N3O2S/c20-19(21,22)12-6-2-3-7-13(12)24-15(26)9-25-10-23-16-11-5-1-4-8-14(11)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26) |
InChI Key |
YHFFSIZYIGFWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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